molecular formula C10H18O3 B13624134 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol

8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol

Katalognummer: B13624134
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: YUKXBYAYYHKJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol is an organic compound with the molecular formula C10H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol typically involves the reaction of a suitable aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of cyclohexanone with ethylene glycol in the presence of p-toluenesulfonic acid to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methanol

InChI

InChI=1S/C10H18O3/c1-8-2-4-10(5-3-8)12-7-9(6-11)13-10/h8-9,11H,2-7H2,1H3

InChI-Schlüssel

YUKXBYAYYHKJQV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(CC1)OCC(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.